molecular formula C17H14O4 B2691196 (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1352346-89-4

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

Cat. No. B2691196
M. Wt: 282.295
InChI Key: HRTALROPUCNKSF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as Methoxyacetylfentanyl, is a synthetic opioid that has been gaining popularity in the research community due to its potential therapeutic applications. This compound is a derivative of fentanyl, a potent opioid that is commonly used for pain management. Methoxyacetylfentanyl is structurally similar to fentanyl, but it has a methoxyacetyl group attached to the nitrogen atom in the piperidine ring, which makes it more stable and less prone to degradation.

Scientific Research Applications

  • Coordination Chemistry

    • Coordination compounds play a crucial role in biological systems. Transition metals in these compounds are essential for life due to their chemical properties. They are involved in reactions that include electron transfer, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
  • Photocatalytic Synthesis

    • Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Photocatalytic strategies are becoming increasingly popular for the synthesis of esters .
  • Two-Dimensional Heterostructures

    • Two-dimensional heterostructures (2D HSs) have various emerging applications, particularly in high-power batteries, bifunctional catalysts, electronics, and sensors .
  • Coordination Chemistry

    • Coordination compounds play a crucial role in biological systems. Transition metals in these compounds are essential for life due to their chemical properties. They are involved in reactions that include electron transfer, reactions of small molecules such as O2, Lewis-acid catalysis, and the generation of reactive organic radicals .
  • Photocatalytic Synthesis

    • Esters and their derivatives are widely distributed in natural products, pharmaceuticals, fine chemicals, and other fields. The development of versatile synthetic methods of ester is an important research topic in organic chemistry . Photocatalytic strategies are becoming increasingly popular for the synthesis of esters .
  • Two-Dimensional Heterostructures

    • Two-dimensional heterostructures (2D HSs) have various emerging applications, particularly in high-power batteries, bifunctional catalysts, electronics, and sensors .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-15-5-3-2-4-13(15)14(18)8-6-12-7-9-16-17(10-12)21-11-20-16/h2-10H,11H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTALROPUCNKSF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(2-methoxyphenyl)prop-2-en-1-one

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